![molecular formula C13H12FNO B1319458 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine CAS No. 893734-49-1](/img/structure/B1319458.png)

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

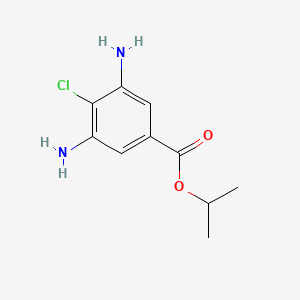

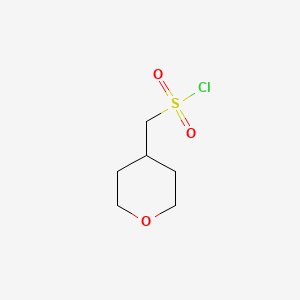

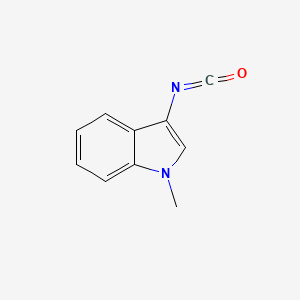

Biphenyl compounds are a group of organic compounds which consist of two connected phenyl rings . The compound you mentioned, “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine”, is a biphenyl compound with a fluoro group on one phenyl ring, a methoxy group on the other phenyl ring, and an amine group attached to one of the rings.

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” would likely consist of two phenyl rings connected together, with a fluoro group (-F), a methoxy group (-OCH3), and an amine group (-NH2) attached to the rings .Chemical Reactions Analysis

Again, while specific reactions involving “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” are not available, biphenyl compounds are known to undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions, and their boronic acid derivatives can be used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” would be influenced by its molecular structure. For instance, the presence of the fluoro, methoxy, and amine groups could affect its polarity, solubility, and reactivity .Scientific Research Applications

Fluorine-sacrificial Cyclizations

The compound has been utilized in research focusing on fluorine-sacrificial cyclizations to access 5-fluoropyrazoles. This process involves base catalysis and intramolecular nucleophilic addition, leading to the formation of various fluorinated compounds (Volle & Schlosser, 2000).

Hybrid Nanomaterials Characterization

It has been used in the characterization of hybrid nanomaterials. Specifically, a derivative of this compound was synthesized and immobilized onto multiwalled carbon nanotubes, aiding in the quantification and analysis of organic materials within these nanomaterials (Monteiro et al., 2015).

Novel Fluorophore Development

This compound contributed to the development of novel fluorophores, exhibiting strong fluorescence across a wide pH range in aqueous media. This characteristic makes it valuable for biomedical analysis and labeling applications (Hirano et al., 2004).

Inhibition of Melanin Production

Research has explored the effects of a nitrogen analog of this compound on melanin biosynthesis. The compound demonstrated potential as a skin whitening agent due to its UV-blocking effect and SOD-like activity (Choi et al., 2002).

Synthesis of Optically Active Derivatives

The compound has been used in the synthesis of optically active biphenyl derivatives, which have potential as enantioselective fluorescent detectors for amino alcohols and metal cations (Shaferov et al., 2020).

Synthesis of Fluorinated Heterocyclic Compounds

It also plays a role in the synthesis of various fluorine-bearing heterocyclic compounds, showcasing the versatility of fluorine chemistry in organic synthesis (Shi et al., 1996).

Future Directions

properties

IUPAC Name |

2-fluoro-4-(4-methoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYANDXPRTYQMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)